Ephedrannin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ephedrannin A is a compound found in the Ephedra plant, which has been used in traditional Chinese medicine for nearly 5000 years . The medicinal species of Ephedra are used as stimulants and antiasthmatic agents to treat cold, bronchial asthma, cough, fever, flu, headache, edema, and allergies .

Synthesis Analysis

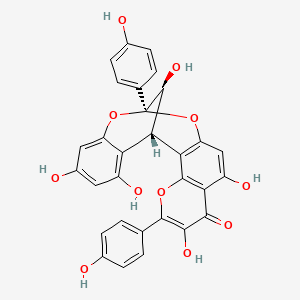

This compound is one of the many compounds found in the Ephedra plant. The plant contains a mixture of alkaloids, including ephedrine, pseudoephedrine, norephedrine, and methylephedrine . The total flavone content extracted from Ephedra by ethanol in a water bath can be analyzed by HPLC/PDA/MS, and is approximately 0.29% .Molecular Structure Analysis

This compound may be synthesized from kaempferol through the flavonoid biosynthesis pathway and then transformed into mahuannin A. Methylephedrine may then be transformed from ephedrine as inferred from their chemical structure and previous studies .Chemical Reactions Analysis

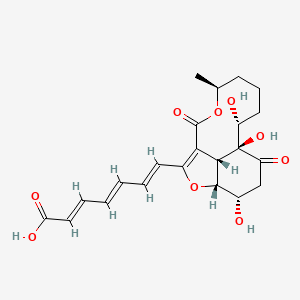

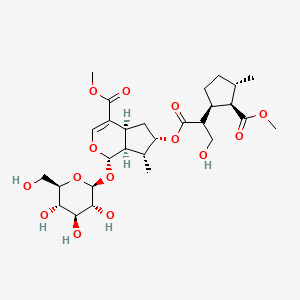

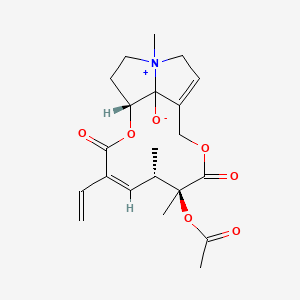

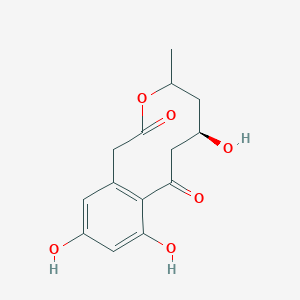

This compound is a complex compound with a molecular formula of C30H20O11 . The exact chemical reactions involving this compound are not well-documented in the available literature.Scientific Research Applications

Ephedra and Autonomic Nervous Modulation

- Effects on Heart Rate Variability : Ephedra has been studied for its effects on autonomic nervous modulation. In a randomized, double-blind, placebo-controlled, crossover study, ingestion of ephedra dry extract significantly affected autonomic nervous activity, tilting the sympathovagal balance toward increased sympathetic activity and impairing parasympathetic activity (Chen et al., 2010).

Cardiovascular Concerns

Association with Heart Failure : Case studies have reported an association between ephedra use and dilated cardiomyopathy, a type of heart failure. Patients demonstrated improvement in heart function and symptoms upon discontinuing ephedra and receiving conventional heart failure pharmacotherapy (Peters et al., 2005).

Coronary Artery Complications : There's a reported case of acute myocardial infarction secondary to coronary artery aneurysms and thrombosis in a patient who used ephedra-containing products, highlighting the potential long-term cardiovascular risks associated with its use (Flanagan et al., 2010).

Neurological and Renal Effects

Nephrolithiasis : Ephedrine, a constituent of ephedra, has been linked to nephrolithiasis (kidney stones), presenting a previously unreported toxicity (Powell et al., 1998).

Stroke Risk : Over-the-counter products containing ephedra have been associated with ischemic strokes, underscoring the risk of severe neurological events (Chen et al., 2004).

Metabolic and Pharmacological Aspects

Ephedra in Weight Loss Supplements : Ephedra-containing products have been marketed for weight loss, with some studies suggesting efficacy in reducing body weight and improving metabolic risk factors. However, these benefits are accompanied by potential safety concerns (Hackman et al., 2006).

Ephedra and Pharmacological Interactions : Research on traditional Japanese medicine containing ephedra indicates that it's unlikely to cause significant pharmacokinetic interactions with co-administered medications primarily dependent on certain cytochrome P450 pathways for elimination (Nakao et al., 2007).

Consumer Information and Safety

- Quality of Online Information : A study assessing the quality of information about Ephedra sinica available to Canadian consumers on online vendor websites concluded that the information is generally poor, underscoring the need for better consumer education and quality control in online health product marketing (Ng et al., 2021).

Future Directions

Ephedra has high potential in the treatment of several diseases such as diabetes, Alzheimer’s, asthma, hyperlipidemia, hypotension, and rheumatism . Future research could focus on the phytochemical study of Ephedra species, particularly those in Mexico, to corroborate their ephedrine-type alkaloids content and discover new chemical compounds with potential biological activity .

Properties

CAS No. |

82001-39-6 |

|---|---|

Molecular Formula |

C30H20O11 |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

(1S,13R)-6,9,17,19,21-pentahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |

InChI |

InChI=1S/C30H20O11/c31-14-5-1-12(2-6-14)27-26(37)25(36)22-18(35)11-20-23(28(22)39-27)24-21-17(34)9-16(33)10-19(21)40-30(41-20,29(24)38)13-3-7-15(32)8-4-13/h1-11,24,29,31-35,37-38H/t24-,29?,30+/m0/s1 |

InChI Key |

GPBSBBVDERLESN-DHSZNAABSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)O[C@@]5(C([C@H]4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |

melting_point |

360°C |

physical_description |

Solid |

Synonyms |

ephedrannin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)

![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)

![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)

![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)

![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)

![1-S-[(1Z)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1259306.png)